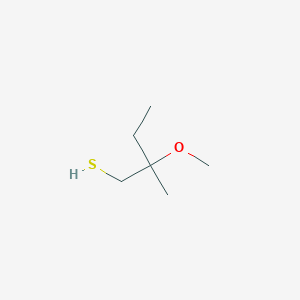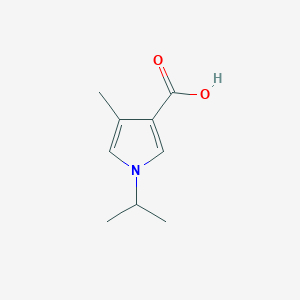
1-异丙基-4-甲基-1H-吡咯-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with an isopropyl group at the 1-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position
科学研究应用
1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in organic synthesis.
作用机制
Target of Action
Compounds similar to “1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid” often interact with proteins or enzymes in the body. These interactions can alter the function of these proteins or enzymes, leading to changes in cellular processes .
Mode of Action
“1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid” might bind to its target protein or enzyme, causing a conformational change that alters the function of the protein or enzyme. This can lead to an increase or decrease in the activity of the protein or enzyme .
Biochemical Pathways
The interaction of “1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid” with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is critical for a specific metabolic pathway, leading to a decrease in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid” would influence its bioavailability. Factors such as its solubility, stability, and the presence of transport proteins can affect how well the compound is absorbed and distributed throughout the body .
Result of Action
The cellular effects of “1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid” would depend on the specific biochemical pathways it affects. For example, if it inhibits an enzyme involved in cell growth, it might lead to a decrease in cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid”. For example, certain conditions might enhance or inhibit its ability to bind to its target .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
相似化合物的比较
1-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
1-Isopropyl-1H-pyrrole-3-carboxylic acid: Similar structure but without the methyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness: 1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both isopropyl and methyl groups, which influence its steric and electronic properties. These substitutions can enhance its stability, reactivity, and potential biological activities compared to its analogs.
属性
IUPAC Name |
4-methyl-1-propan-2-ylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)10-4-7(3)8(5-10)9(11)12/h4-6H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKETYQLYWCLNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330751-63-7 |
Source


|
| Record name | 4-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)

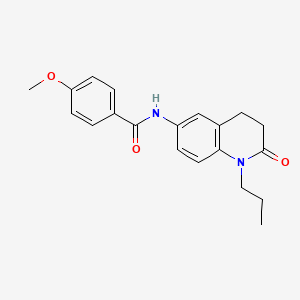
![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)
![N-(2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2549319.png)
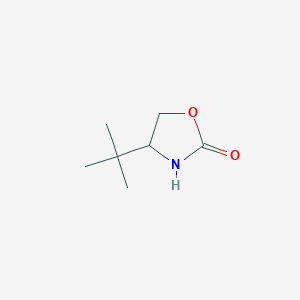
![3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2549324.png)
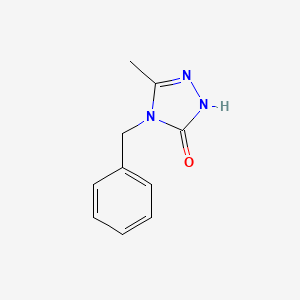
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B2549326.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B2549334.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2549335.png)
